![molecular formula C8H10N4O2 B7705775 3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione CAS No. 35221-07-9](/img/structure/B7705775.png)
3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as allopurinol riboside, and it is a derivative of allopurinol, a well-known xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.
Mécanisme D'action
The mechanism of action of 3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is not fully understood. However, it is believed to inhibit xanthine oxidase, an enzyme that plays a key role in the production of uric acid. By inhibiting xanthine oxidase, this compound may help to reduce the levels of uric acid in the body, which can lead to the treatment of gout and hyperuricemia.
Biochemical and Physiological Effects:
3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent the formation of uric acid crystals in the joints. Additionally, this compound has been shown to reduce inflammation, which may help to alleviate the symptoms of gout and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione in lab experiments is its potential as a xanthine oxidase inhibitor. This compound may help to reduce the levels of uric acid in the body, which can lead to the treatment of gout and hyperuricemia. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. One potential direction is to investigate its potential as an anticancer agent further. Additionally, researchers may explore the use of this compound in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Finally, researchers may investigate ways to improve the solubility of this compound, which could make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione involves the reaction of allopurinol with ribose in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has shown promising results in various scientific research applications. It has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-4-5-6(10-9-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPRBFLKSINHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901409 |
Source


|
| Record name | NoName_524 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

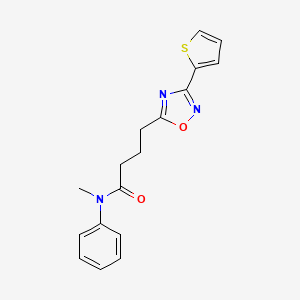

![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
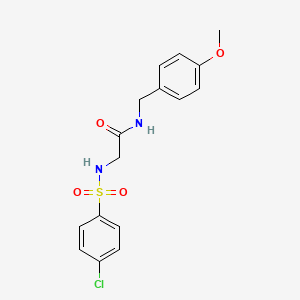

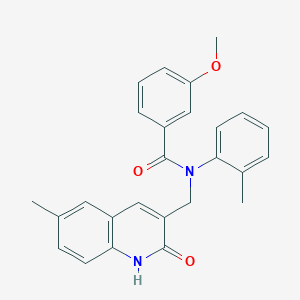
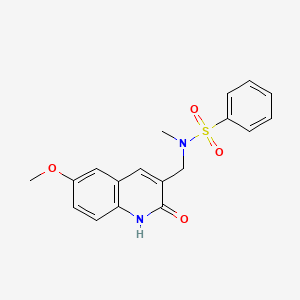

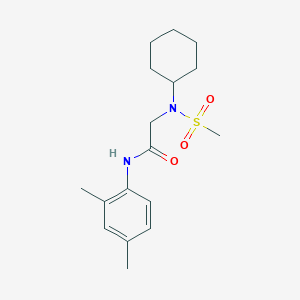
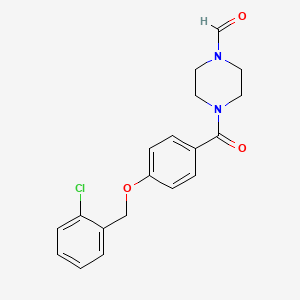
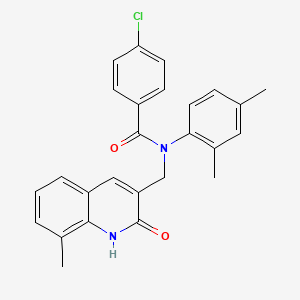
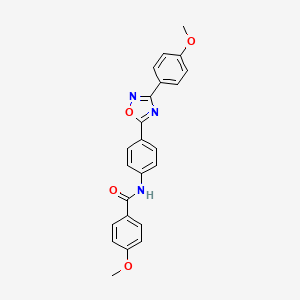
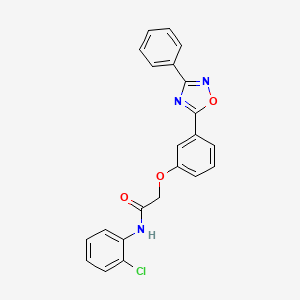
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)